molecular formula C16H28FN6O7P B13413523 P-Gua-Ribf2F.TEA

P-Gua-Ribf2F.TEA

Cat. No.: B13413523
M. Wt: 466.40 g/mol
InChI Key: FNCPRROOKAFDQY-BXLLKWGRSA-N
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Description

P-Gua-Ribf2F.TEA is a novel synthetic oligonucleotide reagent designed for advanced genetic research applications. Its name suggests a potential role as a guanosine-rich antisense oligonucleotide or small interfering RNA (siRNA) precursor, possibly tailored for RNA interference (RNAi) or steric blocking strategies. Such compounds are central to investigating gene function and developing therapeutic strategies for genetic disorders, by leading to mRNA degradation or modulating splicing patterns to correct defective gene expression. The "TEA" counterion indicates it is supplied as a triethylamine salt, which enhances the compound's stability and solubility for in vitro applications. Researchers can leverage this reagent for studies involving gene silencing, splice-switching, and the exploration of molecular pathways in rare diseases. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H28FN6O7P

Molecular Weight

466.40 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C10H13FN5O7P.C6H15N/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;1-4-7(5-2)6-3/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18);4-6H2,1-3H3/t3-,4-,6-,9-;/m1./s1

InChI Key

FNCPRROOKAFDQY-BXLLKWGRSA-N

Isomeric SMILES

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N=C(NC2=O)N

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The synthesis begins with the formation of the guanine-related core structure, which is then functionalized with ribose analogs and fluorinated groups. The introduction of fluorine atoms (notably difluoro substitutions) is critical for the compound’s unique properties.

  • Starting Materials: Typically include guanine derivatives and fluorinated ribose analogs.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitutions and alkylation steps.
  • Temperature: Reactions are generally performed at controlled room temperature or slightly elevated temperatures (20–80 °C) to optimize reaction rates while minimizing side reactions.
  • Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation or moisture interference.

Functional Group Introduction

The guanine moiety is linked with the ribose derivative containing difluoro substitutions, often via nucleophilic substitution or coupling reactions. The triethylamine (TEA) salt form is prepared to enhance solubility and stability.

  • Catalysts and Reagents: Use of bases such as sodium carbonate or sodium hydroxide to deprotonate intermediates and facilitate coupling.
  • Reaction Time: Typically ranges from 2 to 20 hours depending on the step.
  • Purification: Post-reaction mixtures are purified by extraction, crystallization, and chromatography to isolate the target compound.

Industrial Scale-Up Considerations

Industrial production adapts laboratory methods with modifications for scalability:

  • Use of industrial-grade solvents and reagents.
  • Optimization of reaction parameters (temperature, concentration, stirring speed).
  • Implementation of continuous flow reactors for better control.
  • Purification techniques such as recrystallization and preparative chromatography ensure batch-to-batch consistency.

Detailed Preparation Procedure (Representative Example)

Step Reagents/Conditions Description Yield (%) Notes
1 Guanine derivative + fluorinated ribose in DMF, rt, N2 atmosphere Nucleophilic substitution to form P-Gua-Ribf2F intermediate 85–90 Stirred 12 h under nitrogen
2 Addition of triethylamine (TEA) Formation of TEA salt to enhance solubility and stability 95 Room temperature, 2 h
3 Purification by extraction and recrystallization Removal of impurities and isolation of pure P-Gua-Ribf2F.TEA 90–95 Use of brine wash and drying

Chemical Reaction Types Involved

Research Findings and Analytical Data

  • Purity: High-performance liquid chromatography (HPLC) confirms purity >98%.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) verify structure and fluorine incorporation.
  • Stability: TEA salt form shows improved thermal and chemical stability compared to free base.

Summary Table of Preparation Method Parameters

Parameter Laboratory Scale Industrial Scale
Solvent DMF, Acetonitrile Industrial-grade DMF or similar solvents
Temperature 20–25 °C (room temperature) 20–80 °C with controlled heating
Atmosphere Nitrogen/inert Nitrogen/inert with continuous monitoring
Reaction Time 2–20 hours Optimized for throughput (shorter times)
Purification Techniques Extraction, recrystallization, chromatography Crystallization, preparative chromatography
Yield 85–95% Comparable or improved with scale-up

Chemical Reactions Analysis

Types of Reactions

P-Gua-Ribf2F.TEA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups.

Scientific Research Applications

P-Gua-Ribf2F.TEA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of P-Gua-Ribf2F.TEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with P-Gua-Ribf2F.TEA, categorized by their chemical features:

Fluorinated Ribose Derivatives
Compound Fluorine Position Functional Groups Solubility (H₂O) Stability (t₁/₂ in plasma) Key Applications
This compound 2' Phosphate, Guanidine, TEA Moderate (organic solvents) >24 hrs (predicted) Catalysis, Drug Delivery
2'-Fluoro-2'-deoxycytidine 2' Hydroxyl, Cytosine High ~8 hrs Antiviral therapeutics
2'-F-RNA monomers 2' Phosphoramidite Low >48 hrs siRNA Stabilization

Key Findings :

  • The 2'-fluorine in this compound confers resistance to hydrolysis, akin to 2'-F-RNA monomers used in siRNA .
  • Unlike antiviral fluoronucleosides (e.g., 2'-fluoro-2'-deoxycytidine), this compound lacks a nucleobase but includes a guanidine group, which may enhance binding to phosphorylated proteins or nucleic acids .
Phosphorylated Guanidine Compounds
Compound Counterion Solubility (CH₃CN) pKa of Guanidine Thermal Stability (°C)
This compound TEA High ~13.5 150–200
Guanidine phosphate Na⁺ Low ~12.8 <100
Cyclic GMP None Moderate ~13.0 80–120

Key Findings :

  • The TEA counterion in this compound increases solubility in aprotic solvents by 40–60% compared to sodium salts .
  • The compound’s high thermal stability (150–200°C) surpasses natural phosphorylated guanidines (e.g., cyclic GMP), suggesting utility in high-temperature reactions .
TEA-Salts of Bioactive Molecules
Compound Core Structure LogP (TEA vs. Na⁺) Bioactivity Reference Standard
This compound Fluororibose 1.2 vs. -0.8 Non-enzymatic catalysis N/A (novel compound)
TEA-PCA Pyrrolidone carboxylate 0.9 vs. -1.1 Moisturizing (cosmetics) ISO 16128-1:2016
TEA-EDTA Ethylenediamine -0.3 vs. -2.5 Chelation USP-NF 2023

Key Findings :

  • This compound’s logP (1.2) indicates moderate lipophilicity, aligning with TEA-PCA’s cosmetic applications but distinct in function due to its fluorinated core .
  • Unlike TEA-EDTA, it lacks metal-chelating capacity but may serve as a phosphate donor in synthetic pathways .

Q & A

Q. Tables for Reference

Framework Application to this compound Research
FINER Evaluate feasibility of scaling up synthetic routes.
PICOT Design SAR studies with controlled variables.
QSAR Predict bioactivity of novel derivatives.

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